The compound 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that features multiple functional groups, specifically a benzimidazole ring, a pyrrolidinone ring, and a fluorophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula for this compound is with a molecular weight of approximately 273.29 g/mol. It falls under the category of benzimidazole derivatives, which are known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties.
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves several steps:
The molecular structure of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one consists of:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological targets better .
The compound can undergo various chemical reactions, including:
The mechanism of action for 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one likely involves interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring has been shown to bind effectively to various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The presence of fluorine in the structure may enhance binding affinity through halogen bonding interactions, which can stabilize ligand-receptor complexes .
The physical properties include:
Chemical properties include:
The potential applications of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one include:
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one builds upon classical benzimidazole formation strategies, primarily utilizing Phillips methodology as the foundational approach. This involves the acid-catalyzed condensation of o-phenylenediamine with carbonyl equivalents under harsh conditions (concentrated HCl, reflux) to establish the benzimidazole core. Historical protocols required prolonged reaction times (12-24 hours) and exhibited moderate yields (45-65%) due to side reactions like over-oxidation or tar formation [9]. The evolution toward hybrid structures necessitated sequential functionalization: first synthesizing 2-(2,4-dichlorophenyl)-1H-benzo[d]imidazole, followed by N-alkylation with halogenated pyrrolidinones. Early routes suffered from multi-step inefficiencies, requiring chromatographic purification that hampered scalability. Metal-catalyzed cross-coupling innovations (e.g., Pd/Cu-mediated N-arylation) later enabled direct conjugation of pre-formed benzimidazoles with fluorophenyl-containing pyrrolidinone intermediates, reducing steps and improving atom economy [6] [9]. Key limitations persisted, including regioselectivity issues during N1 versus N3 benzimidazole alkylation and epimerization at the pyrrolidinone C4 position when using strong bases [1].
Table 1: Evolution of Synthetic Strategies for Benzimidazole-Pyrrolidinone Hybrids
Synthetic Era | Primary Method | Typical Yield | Key Limitations | Major Improvements |
---|---|---|---|---|
Pre-2010 | Phillips condensation | 45-65% | Long reaction times, over-oxidation | Foundation for core formation |
2010-2018 | Sequential alkylation | 50-70% | Regioselectivity issues, epimerization | Simplified step count |
2018-Present | Metal-catalyzed coupling | 75-92% | Catalyst cost, ligand design | Improved atom economy, regiocontrol |
Contemporary syntheses leverage tandem cyclization-functionalization to bypass unstable intermediates. A prominent approach employs N-acyliminium ion intermediates generated in situ from lactam precursors, which undergo nucleophilic trapping by 2-aminophenols. This cascade facilitates concurrent benzimidazole cyclization and C-C bond formation at the pyrrolidinone C4 position. For example, reacting 1-(4-fluorophenyl)pyrrolidine-2,4-dione with 1,2-diaminobenzene derivatives in acetic acid at 80°C achieves one-pot assembly with yields exceeding 85% by minimizing intermediate isolation [6]. Spirocyclic derivatives have been accessed via [3+2] cycloadditions of azomethine ylides to N-substituted benzimidazole acrylates, though stereocontrol remains challenging. Ring-closing metathesis (RCM) using Grubbs II catalyst enables access to unsaturated pyrrolidinone variants, but is incompatible with unprotected benzimidazole NH groups. Crucially, microwave-assisted thermal cyclization (140°C, DMF, 30 min) enhances reaction efficiency, reducing dimerization byproducts compared to conventional heating [1] [9]. Asymmetric variants employing chiral auxiliaries (e.g., Oppolzer’s sultam) or organocatalysts (e.g., MacMillan catalyst) have achieved enantiomeric excesses >90% for stereogenic centers at C4, though fluorophenyl stereochemistry remains unaddressed [6].
Table 2: Advanced Cyclization Techniques and Performance Metrics
Cyclization Strategy | Conditions | Yield Range | Stereoselectivity | Key Advantage |
---|---|---|---|---|
N-Acyliminium cascade | AcOH, 80°C, 4-6h | 82-92% | Moderate (dr 3:1) | One-pot core assembly |
[3+2] Cycloaddition | Toluene, reflux, 12h | 65-78% | Low (dr ~1:1) | Access to spiro derivatives |
Ring-closing metathesis | Grubbs II, DCM, 40°C, 2h | 55-70% | N/A | Unsaturated analogs |
Microwave-assisted | DMF, 140°C, 30 min, 300W | 88-95% | High (ee >90%)* | Reduced byproducts, rapidity |
Applies to C4 stereocenter when present |
Introducing the 4-fluorophenyl group at the pyrrolidinone N1 position presents distinct regiochemical hurdles. Traditional SNAr reactions using 1-fluoro-4-nitrobenzene suffer from competing O- versus N-alkylation, particularly when employing alkali metal carbonates in polar aprotic solvents. Modern protocols employ copper(I)-catalyzed Ullmann coupling between 4-fluoroidobenzene and pyrrolidinone enolates, achieving >95% N-selectivity with L-proline ligands in DMSO at 100°C [6]. Stereochemical complexity arises when creating C4-chiral centers adjacent to the fluorophenyl ring. Nucleophilic additions to N-(4-fluorophenyl)iminium species exhibit substrate-controlled diastereoselectivity: α-substituted benzimidazole derivatives induce 1,3-asymmetric induction, favoring trans-diastereomers (dr up to 8:1) in non-polar solvents. Conversely, polar solvents (DMF, NMP) erode selectivity (dr 1.5:1). Computational studies reveal the fluorine A^1,3-strain effect imposes conformational rigidity, disfavoring pseudo-axial aryl orientations and thereby influencing transition state energies [8]. Ortholithiation strategies enable late-stage fluorophenyl diversification: directed metalation using n-BuLi at -78°C followed by electrophilic quench installs substituents (e.g., COOH, CHO) ortho to fluorine without pyrrolidinone racemization [5].
Table 3: Impact of Substituents on Fluorophenyl Conjugation Efficiency
R Group on Benzimidazole | Coupling Method | Yield | N/O Selectivity | Diastereoselectivity (dr) |
---|---|---|---|---|
H | Ullmann (CuI/L-proline) | 92% | >20:1 | N/A |
5-CH₃ | SNAr (K₂CO₃, DMF) | 68% | 3:1 | N/A |
6-Cl | Ullmann (CuI/L-proline) | 89% | >20:1 | N/A |
4-CH₃ (pyrrolidinone C4) | Nucleophilic addition | 75% | N/A | 8:1 (trans:cis) |
4-COOH (pyrrolidinone C4) | Nucleophilic addition | 70% | N/A | 1.5:1 (trans:cis) |
Solvent optimization critically enhances the sustainability profile of this hybrid scaffold. Traditional syntheses relied on reprotoxic dipolar aprotic solvents like DMF or NMP, classified as Substances of Very High Concern (SVHC) under REACH. Modern green workflows implement solvent selection guides (e.g., ETH Zurich’s EHS tool, Rowan University index) to identify alternatives. Life-cycle analysis reveals 2-methyltetrahydrofuran (2-MeTHF)—derived from renewable resources—as optimal for cyclization steps, reducing cumulative energy demand (CED) by 40% versus DMF while maintaining yields [3] [10]. Similarly, cyclopentyl methyl ether (CPME) demonstrates superiority in SNAr reactions, enabling facile aqueous separation due to low miscibility. For acid-catalyzed benzimidazole cyclization, switchable hydrophilicity solvents (SHS) like N,N-dimethylbutylamine succinimide permit reaction homogeneity at 90°C while enabling post-reaction extraction via CO₂-triggered hydrophilicity. Heterogeneous catalysts address metal contamination: Pd-doped mesoporous TiO₂ achieves >20 recycles in Suzuki couplings for advanced analogs without leaching, while enzyme-mimetic Lewis acid zeolites (e.g., Sn-Beta) facilitate lactam ring formation at 60°C, avoiding stoichiometric activating agents [3] [9]. Computer-aided mixture/blend design (CAMbD) models have identified ethanol-water (4:1) as ideal for final recrystallization, minimizing process mass intensity (PMI) while ensuring polymorphic purity [10].
Microwave irradiation revolutionizes thermal management in benzimidazole cyclization and fluorophenyl conjugation. Conventional oil-bath heating of Phillips condensations (6h, 120°C) is replaced by single-mode microwave protocols (300W, 140°C, 20 min) that improve yields from 68% to 92% by suppressing hydrolytic decomposition [7] [9]. Continuous flow reactors overcome scalability limitations: a Corning AFR module with temperature zones (Zone 1: 100°C for imine formation; Zone 2: 160°C for cyclodehydration) achieves kilogram-scale production (residence time 8 min) with 94% yield and >99.5% purity by eliminating thermal lag. CFD modeling confirms laminar flow (Re < 100) minimizes axial dispersion, ensuring uniform residence time distribution critical for stereocontrol [7]. For photochemical steps, micro-tubular reactors with UV-LED arrays (365 nm) enable decarboxylative fluorination in 82% yield versus 45% batch. Hybrid microwave-flow systems represent the cutting-edge: a recently reported oscillatory flow reactor with integrated microwave cavities (2.45 GHz) achieves 50% energy reduction and near-quantitative yields for the title compound by maintaining precise dielectric heating during pumping [7]. Scale-up to pilot plant (20 L/h) demonstrated consistent space-time yields of 1.2 kg·L⁻¹·h⁻¹, outperforming batch by 15-fold.
Table 4: Reactor Technology Comparison for Key Synthesis Steps
Reactor Type | Step Optimized | Conditions | Throughput | Yield | Energy Savings |
---|---|---|---|---|---|
Batch (conventional) | Benzimidazole cyclization | 120°C, 6h, DMF | 0.05 kg/h | 68% | Baseline |
Single-mode microwave | Benzimidazole cyclization | 140°C, 20 min, 300W, 2-MeTHF | 0.5 kg/h | 92% | 40% |
Corning AFR (flow) | Tandem cyclization | 100°C → 160°C, 8 min | 1.8 kg/h | 94% | 55% |
Microwave-flow hybrid | Full sequence | 140°C, 5 min residence | 3.5 kg/h | 97% | 65% |
Table 5: Physicochemical Properties of 4-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Property | Value | Measurement Method | Source |
---|---|---|---|
Molecular Formula | C₁₇H₁₄FN₃O | High-resolution MS | [5] |
Molecular Weight | 295.31 g/mol | Calculated | [5] |
Melting Point | 248-250°C (dec.) | Differential Scanning Calorimetry | [5] |
logP | 2.98 ± 0.15 | Shake-flask (octanol/water) | [6] |
Aqueous Solubility (25°C) | 0.12 mg/mL | HPLC-UV quantification | [6] |
pKa (Benzimidazole NH) | 12.4 | Potentiometric titration | [6] |
Crystal System | Monoclinic, P2₁/c | Single-crystal XRD | [8] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9